tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Description
This compound (CAS: 2133298-74-3) is a structurally complex molecule featuring a 4,7-diazaspiro[2.5]octane core linked to two heterocyclic systems: a 2,8-dimethylimidazo[1,2-b]pyridazin-6-yl group and a 4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl moiety. Its molecular formula is C₂₇H₃₁N₇O₃, with a molecular weight of 501.6 g/mol . The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis.
Properties
Molecular Formula |
C27H31N7O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
tert-butyl 7-[2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxopyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C27H31N7O3/c1-17-12-21(30-34-14-18(2)28-24(17)34)20-13-23(35)32-15-19(6-7-22(32)29-20)31-10-11-33(27(16-31)8-9-27)25(36)37-26(3,4)5/h6-7,12-15H,8-11,16H2,1-5H3 |
InChI Key |
IMUOFNBINVQDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound generally involves the assembly of three key fragments:
- The 2,8-dimethylimidazo[1,2-b]pyridazine moiety,
- The pyrido[1,2-a]pyrimidin-4-one core,
- The 4,7-diazaspiro[2.5]octane ring bearing the tert-butyl carboxylate group.
The synthetic route typically proceeds via palladium-catalyzed cross-coupling reactions, reduction steps, and carbamate protection strategies. The process emphasizes avoiding harsh reaction conditions and minimizing chromatographic purifications for scalability.
Key Steps in the Preparation
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one core | Palladium-catalyzed cross-coupling of halogenated pyrido[1,2-a]pyrimidin-4-one with boronic ester of 2,8-dimethylimidazo[1,2-b]pyridazine | Uses Pd catalysts under mild conditions, avoids high temperature >100°C |
| 2 | Protection of 4,7-diazaspiro[2.5]octane nitrogen with tert-butyl carbamate (Boc) group | Reaction with di-tert-butyl dicarbonate (Boc2O) in suitable solvent (e.g., dichloromethane) | Protects amine functionality for further transformations |
| 3 | Reduction of intermediates to amine derivatives | Use of reducing agents such as sodium borohydride or catalytic hydrogenation | Controlled reduction to avoid over-reduction |
| 4 | Final coupling and purification | Use of solvents such as ethyl acetate, toluene, or polar aprotic solvents; purification by crystallization or minimal chromatography | Process optimized to avoid multiple chromatographic steps |
Solvent and Reagent Selection
The process utilizes a range of solvents categorized as follows:
| Solvent Type | Examples |
|---|---|
| Hydrocarbon | n-Pentane, n-Hexane, Cyclohexane, Toluene |
| Ether | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane |
| Ester | Ethyl acetate, Methyl acetate |
| Polar Aprotic | Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methylpyrrolidone (NMP) |
| Chloro solvents | Dichloromethane, Chloroform |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Polar solvents | Water, Acetic acid |
The choice of solvent depends on the step and desired solubility and reactivity profiles. For example, polar aprotic solvents are favored in coupling reactions, while hydrocarbons and esters are used in crystallization and extraction steps.
Advantages of Improved Processes
Recent developments have focused on:
- Avoiding high temperature reactions (>100°C), improving safety and energy efficiency.
- Minimizing or eliminating multiple chromatographic purification steps, reducing cost and complexity.
- Using readily available raw materials and reagents.
- Enhancing yield and purity through optimized reaction conditions and solvent systems.
Detailed Stepwise Preparation (Based on Patent WO2024069646A1 and Related Sources)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| a) Reduction of compound of formula-4 | Use of reducing agent (e.g., NaBH4) in solvent | Conversion to compound of formula-5 with protected amine groups | |
| b) Reaction with alkyl esters of malonic acid or bis(2,4,6-trichlorophenyl) malonate | In presence of selected solvent | Formation of compound of formula-6, introducing key carbon skeleton | |
| c) Conversion of compound of formula-6 to formula-7 | Cyclization and further functional group transformations | Formation of the core pyrido[1,2-a]pyrimidin-4-one structure | |
| d) Final coupling with 4,7-diazaspiro[2.5]octane derivative | Palladium-catalyzed cross-coupling | Formation of the target tert-butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
Research Findings and Optimization
- Yield improvements: Newer processes report significant yield improvements by optimizing solvent systems and reaction temperatures, avoiding decomposition and side reactions.
- Purification: Crystallization techniques have replaced chromatographic purification in many steps, enhancing scalability.
- Environmental impact: Use of greener solvents and milder conditions reduces hazardous waste and energy consumption.
- Scalability: The described methods are suitable for large-scale industrial synthesis due to simplified work-up and purification.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Reaction Temperature | Mild to moderate (room temperature to ~80°C) |
| Catalysts Used | Palladium-based catalysts for cross-coupling |
| Protecting Groups | tert-Butyl carbamate (Boc) for amine protection |
| Purification Methods | Crystallization preferred; minimal chromatography |
| Solvent Types | Polar aprotic, esters, hydrocarbons depending on step |
| Environmental Considerations | Use of less toxic solvents and avoidance of high energy input |
| Yield Range | Improved yields reported, typically >70% overall |
Chemical Reactions Analysis
tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Risdiplam-Related Compound
A structurally related compound, tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 2133298-72-1), shares the spirocyclic core and pyrido[1,2-a]pyrimidinone group but replaces the imidazo-pyridazine moiety with a hydroxyl group .
| Property | Target Compound | Risdiplam-Related Compound |
|---|---|---|
| Molecular Formula | C₂₇H₃₁N₇O₃ | C₁₉H₂₄N₄O₄ |
| Molecular Weight (g/mol) | 501.6 | ~372.4 |
| Key Substituent | 2,8-Dimethylimidazo-pyridazine | Hydroxyl group |
| Potential Role | Kinase inhibition, antiviral | Neurological applications (impurity) |
Key Difference : The dimethylimidazo-pyridazine group in the target compound likely enhances lipophilicity and target specificity compared to the hydroxylated analogue, which may influence membrane permeability and binding affinity .
2.1.2 Spirocyclic Heterocycles in Patent Literature
A patented spiro compound, tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate, shares the tert-butyl-protected spiro system but incorporates a pyrano-pyrazino-pyrrolo-pyrimidine scaffold .
Key Insight : Both compounds leverage spirocyclic frameworks for conformational rigidity, but the target compound’s fused imidazo-pyridazine system may offer superior π-π stacking interactions in enzyme binding pockets .
Functional Analogues
2.2.1 Imidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share the imidazo-pyridine core but lack the spirocyclic system and pyridazinone group. The presence of nitrophenyl and cyano substituents in these analogues highlights the role of electron-withdrawing groups in modulating reactivity and bioactivity .
Key Difference : The target compound’s 2,8-dimethylimidazo-pyridazine group introduces steric bulk and electron-donating methyl groups, which may reduce metabolic degradation compared to nitro-containing analogues .
2.2.2 Nitroimidazole Derivatives
Studies on nitroimidazole-containing compounds () reveal that nitro group positioning critically impacts antimycobacterial activity. For example, nitroimidazole derivatives lacking optimal substitution patterns exhibit reduced efficacy, whereas nitrothiophen-containing analogues retain activity .
Key Insight : The target compound’s dimethylimidazo-pyridazine substituent may avoid the metabolic liabilities associated with nitro groups while maintaining or enhancing target engagement .
Physicochemical and Pharmacokinetic Properties
While explicit data on solubility or logP are absent in the evidence, structural comparisons suggest:
- The tert-butyl group in both the target compound and Risdiplam-related analogues improves metabolic stability by shielding labile carbamate bonds .
Biological Activity
tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- CAS Number : 2133298-72-1
- Appearance : White to yellow powder
- Purity : NLT 98.0%
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar compounds can inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within cells, which can induce apoptosis in parasitic infections such as leishmaniasis and malaria .
- Allosteric Modulation : The structural configuration of the compound allows it to interact with target proteins in an allosteric manner, which can alter the activity of these proteins without directly competing with the substrate .
- Targeting Specific Pathways : It may also influence pathways related to cellular stress responses and apoptosis by modulating the activity of key signaling molecules .
Antiparasitic Activity
Studies have demonstrated that compounds structurally similar to this compound exhibit significant antiparasitic properties. For instance:
- Leishmania spp. : In vitro studies have shown that derivatives can effectively inhibit the growth of Leishmania parasites by disrupting their redox balance through TR inhibition .
| Compound | Target Organism | EC50 (μM) | Mechanism |
|---|---|---|---|
| Example A | Leishmania spp. | <10 | TR Inhibition |
| Example B | Trypanosoma spp. | <10 | ROS Induction |
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using MTT assays, which measure cell viability based on mitochondrial activity:
- The compound demonstrated a selectivity index indicating higher toxicity towards parasitic cells compared to human monocytes .
Study 1: Efficacy Against Leishmania
A recent study assessed the efficacy of various compounds against intracellular amastigotes of Leishmania. The results indicated that compounds with similar structural motifs as tert-butyl 7-(...) showed promising results with EC50 values below 10 μM . This suggests potential for therapeutic application in treating leishmaniasis.
Study 2: Interaction with TR
Another investigation focused on the interaction between potential inhibitors and TR from Trypanosoma brucei. The findings revealed that certain structural analogs could effectively inhibit TR activity and increase ROS levels within the parasite . This mechanism leads to cellular damage and death in trypanosomatids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
